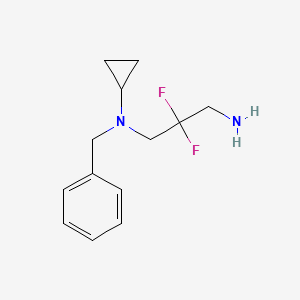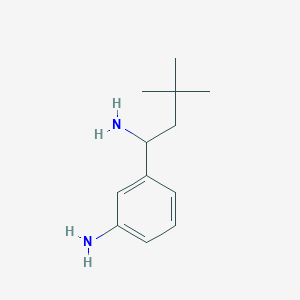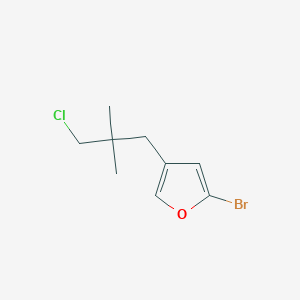
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan is an organic compound with the molecular formula C9H12BrClO. It is a furan derivative, characterized by the presence of bromine and chlorine atoms attached to the furan ring and a dimethylpropyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan typically involves the bromination and chlorination of a furan derivative. One common method includes the reaction of 2-bromofuran with 3-chloro-2,2-dimethylpropyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and chlorination reactions using automated reactors. These methods ensure high yield and purity of the final product, which is essential for its application in research and development .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different oxidation states.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms and form simpler furan derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Oxidation: Formation of furanones or other oxidized furan derivatives.
Reduction: Formation of dehalogenated furan derivatives.
Applications De Recherche Scientifique
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan is utilized in several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-4-(3-chloropropyl)furan
- 2-Bromo-4-(2,2-dimethylpropyl)furan
- 2-Chloro-4-(3-bromopropyl)furan
Uniqueness
2-Bromo-4-(3-chloro-2,2-dimethylpropyl)furan is unique due to the presence of both bromine and chlorine atoms attached to the furan ring, along with a dimethylpropyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in research and development .
Propriétés
Formule moléculaire |
C9H12BrClO |
|---|---|
Poids moléculaire |
251.55 g/mol |
Nom IUPAC |
2-bromo-4-(3-chloro-2,2-dimethylpropyl)furan |
InChI |
InChI=1S/C9H12BrClO/c1-9(2,6-11)4-7-3-8(10)12-5-7/h3,5H,4,6H2,1-2H3 |
Clé InChI |
JFYOEUQVXRAVBN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=COC(=C1)Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



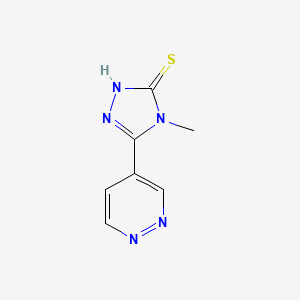
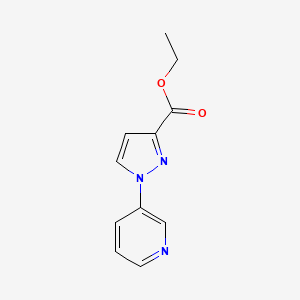
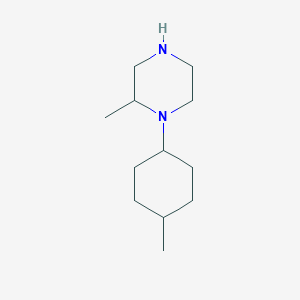

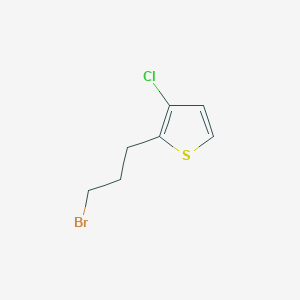
![N-[2-(pyrrolidin-3-yl)ethyl]acetamide](/img/structure/B13179397.png)
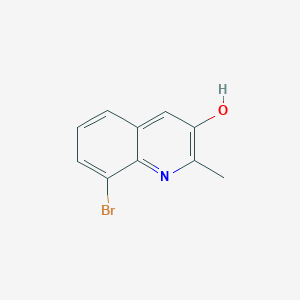
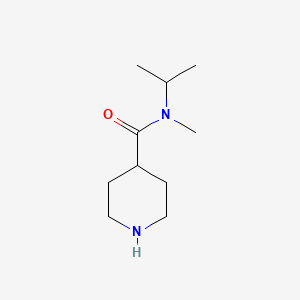
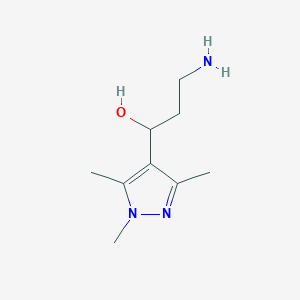
![(2E)-3-{5-[4-(aminocarbonyl)phenyl]-2-furyl}acrylic acid](/img/structure/B13179411.png)
